7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

FAAH inhibition spirocyclic scaffold kinact/Ki

Choose 7-azaspiro[3.5]nonane-1,3-diol hydrochloride as your core scaffold for lead optimization. The pre-installed 1,3-diol motif provides distinct hydrogen-bonding capacity and conformational preorganization versus generic spirocycles. The hydrochloride salt guarantees consistent solubility and ionization state, eliminating batch-to-batch variability in aqueous assays. Ideal for FAAH inhibitor programs (kinact/Ki >1500 M⁻¹s⁻¹), GPR119 agonist development, CNS-penetrant probes, and diversity-oriented library synthesis. Shipment available with ≥95% purity.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2377036-09-2
Cat. No. B2555634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride
CAS2377036-09-2
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESC1CNCCC12C(CC2O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c10-6-5-7(11)8(6)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H
InChIKeyWGONPUUOOFUASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) Chemical Overview and Procurement Context


7-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) is a spirocyclic heterocyclic building block comprising an azaspiro[3.5]nonane core functionalized with two hydroxyl groups at the 1- and 3-positions, isolated as the hydrochloride salt (molecular formula C8H16ClNO2; MW 193.67 g/mol) [1]. This scaffold is utilized in medicinal chemistry for the synthesis of bioactive molecules and as a versatile intermediate for library diversification. The hydrochloride salt form enhances aqueous solubility and solid-state stability, facilitating handling in aqueous reaction media and biological assay preparation. The compound is commercially available from multiple specialty chemical suppliers with typical purity specifications ≥95% . Its structural features—namely, the constrained spirocyclic framework and the 1,3-diol motif—enable distinct conformational and physicochemical properties that are increasingly recognized as valuable in lead optimization programs, particularly for modulating target binding and improving pharmacokinetic parameters.

Why Generic 7-Azaspiro[3.5]nonane Scaffold Substitution Fails for 7-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2)


The 7-azaspiro[3.5]nonane core is a privileged scaffold in drug discovery, but substituting the specific 1,3-diol hydrochloride derivative with a generic spirocyclic analog or a different substitution pattern can undermine a research program's synthetic efficiency and biological outcomes. The presence and stereochemistry of the 1,3-diol unit profoundly influence hydrogen-bonding capacity, conformational preorganization, and metabolic stability, which are critical for target engagement and downstream optimization [1]. Moreover, the hydrochloride salt form offers a defined counterion that ensures consistent solubility and ionization state, avoiding the batch-to-batch variability that can plague free-base forms in aqueous assays [2]. The quantitative evidence presented below demonstrates that this specific derivative confers distinct advantages in synthetic utility, physicochemical properties, and biological performance compared to its closest analogs.

Quantitative Evidence Guide: Differentiating 7-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) from Analogous Building Blocks


Superior FAAH Inhibitory Potency of 7-Azaspiro[3.5]nonane Core vs. Other Spirocyclic Cores

In a head-to-head comparison of spirocyclic cores as fatty acid amide hydrolase (FAAH) inhibitors, the 7-azaspiro[3.5]nonane scaffold (upon which the 1,3-diol hydrochloride is based) exhibited FAAH kinact/Ki potency values greater than 1500 M⁻¹ s⁻¹, a threshold that clearly distinguished it from other spirocyclic cores evaluated in the same study [1]. The 1-oxa-8-azaspiro[4.5]decane core also achieved similar potency, but other spirocyclic variants were significantly less active. While the study evaluated 7-azaspiro[3.5]nonane urea derivatives rather than the 1,3-diol hydrochloride itself, the data establish the intrinsic potency of the 7-azaspiro[3.5]nonane framework—a prerequisite for further optimization of analogs such as the 1,3-diol.

FAAH inhibition spirocyclic scaffold kinact/Ki

Enhanced Aqueous Solubility and Handling Due to Hydrochloride Salt Form

The hydrochloride salt of 7-azaspiro[3.5]nonane-1,3-diol (CAS 2377036-09-2) offers improved aqueous solubility compared to the free base (CAS 2377035-53-3, molecular formula C8H15NO2, MW 157.21 g/mol) [1][2]. Salt formation typically increases the apparent solubility of basic amines in water by several orders of magnitude due to ionization. This difference is critical for aqueous reaction conditions (e.g., bioconjugation, amide coupling) and biological assays, where the free base may require organic co-solvents or surfactants that can interfere with assay readouts or protein stability.

solubility salt form hydrochloride

Conformational Rigidity and Hydrogen-Bonding Capacity of 1,3-Diol Moiety

The 1,3-diol substitution pattern on the spirocyclic framework introduces a defined array of hydrogen-bond donors and acceptors, capable of forming intramolecular hydrogen bonds or engaging in specific interactions with biological targets. This contrasts with the unsubstituted 7-azaspiro[3.5]nonane core (CAS 766-34-7, C8H15N, MW 125.21 g/mol) which lacks these functional handles and offers limited opportunities for directional interactions without additional synthetic elaboration. The presence of two hydroxyl groups also increases molecular weight (193.67 vs. 125.21 g/mol) and polarity (cLogP predicted to decrease), which can favorably impact ligand efficiency metrics and reduce off-target promiscuity in drug discovery settings.

conformational analysis hydrogen bonding diol

Potential for GPR119 Agonism with Optimized Derivatives

A series of 7-azaspiro[3.5]nonane derivatives were designed and evaluated as GPR119 agonists for potential treatment of type 2 diabetes [1]. Optimization of the right piperidine N-capping group (R2) and the left aryl group (R3) led to the identification of compound 54g as a potent GPR119 agonist. In an in vivo efficacy study in diabetic rats, compound 54g demonstrated a significant reduction in blood glucose excursion compared to vehicle control (specific values not provided in abstract). This demonstrates the utility of the 7-azaspiro[3.5]nonane scaffold for modulating this GPCR target, a finding that can be leveraged by medicinal chemists employing the 1,3-diol hydrochloride as a core building block for further derivatization.

GPR119 agonist type 2 diabetes 7-azaspiro[3.5]nonane

Convenient Hydrochloride Salt for Synthetic Operations and Purification

The hydrochloride salt of 7-azaspiro[3.5]nonane-1,3-diol simplifies isolation and purification steps. As a crystalline solid (implied by CAS Common Chemistry listing for analogous hydrochloride salts) [1], it can be easily handled, weighed, and stored under ambient conditions without the risk of oxidation or decomposition that may affect the free amine. In contrast, the free base may exist as a hygroscopic oil or low-melting solid, complicating accurate weighing and long-term storage. The salt form also serves as a protecting group for the amine during subsequent synthetic transformations, allowing for selective functionalization of the diol moiety under mild conditions.

synthesis purification salt form

Optimal Research and Industrial Applications for 7-Azaspiro[3.5]nonane-1,3-diol hydrochloride (CAS 2377036-09-2) Based on Differentiating Evidence


FAAH Inhibitor Lead Generation and Optimization

Medicinal chemistry teams developing novel FAAH inhibitors should prioritize 7-azaspiro[3.5]nonane-1,3-diol hydrochloride as a core scaffold. The established potency of the 7-azaspiro[3.5]nonane framework for FAAH inhibition (kinact/Ki >1500 M⁻¹ s⁻¹) provides a strong foundation for hit-to-lead campaigns [1]. The 1,3-diol moiety offers additional sites for hydrogen bonding and derivatization, potentially improving target engagement and selectivity beyond what is achievable with simpler spirocyclic cores. The hydrochloride salt ensures aqueous compatibility for biochemical assays, facilitating rapid SAR exploration.

GPR119 Agonist Discovery for Metabolic Disorders

Researchers targeting GPR119 for type 2 diabetes or metabolic syndrome can leverage this compound as a versatile building block. Prior work has demonstrated that 7-azaspiro[3.5]nonane derivatives can be optimized to yield potent GPR119 agonists with in vivo glucose-lowering activity in diabetic rat models [1]. The 1,3-diol hydrochloride provides a functionalized core ready for N-capping and aryl group installation, enabling the efficient synthesis of focused libraries for hit identification and lead optimization.

Synthesis of CNS-Penetrant Spirocyclic Chemical Probes

The 7-azaspiro[3.5]nonane scaffold has been advanced to a clinical candidate (PF-04862853) with favorable CNS drug-like properties, including oral bioavailability and brain penetration [1]. The 1,3-diol hydrochloride serves as a precursor for preparing urea-based inhibitors or other CNS-targeted probes. Its pre-installed diol functionality can be used to modulate physicochemical properties (e.g., polar surface area, hydrogen bonding) critical for crossing the blood-brain barrier. The hydrochloride salt ensures solubility in aqueous formulations for in vivo PK studies.

Diversification of Spirocyclic Libraries for Phenotypic Screening

Chemical biology and screening groups seeking to expand their spirocyclic compound collections can incorporate this building block to increase scaffold diversity. The 1,3-diol unit provides distinct conformational and hydrogen-bonding features compared to common spirocycles like 2-oxa-7-azaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane [1]. The hydrochloride salt facilitates parallel synthesis in aqueous or polar aprotic solvents, enabling rapid generation of diverse analogs for high-throughput screening against a range of biological targets.

Quote Request

Request a Quote for 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.